molecular formula C4H6N4 B1497182 1H-Imidazole-2-carboxamidine CAS No. 212558-21-9

1H-Imidazole-2-carboxamidine

Cat. No. B1497182
CAS RN: 212558-21-9
M. Wt: 110.12 g/mol
InChI Key: QWASYWCALRURNQ-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carboxamidine is a chemical compound with the molecular formula C4H5N3O . It is also known by other names such as 1H-Imidazol-2-carboxamid .


Synthesis Analysis

The synthesis of imidazoles has been a topic of interest in recent years due to their importance in various applications . A recent review highlights advances in the regiocontrolled synthesis of substituted imidazoles . The synthesis of 1H-Imidazole-2-carboxamidine specifically is not detailed in the search results.

Safety and Hazards

The safety data sheet for a related compound, Imidazole-2-carboxaldehyde, mentions that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

1H-imidazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3(6)4-7-1-2-8-4/h1-2H,(H3,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWASYWCALRURNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626586
Record name 1-(2H-Imidazol-2-ylidene)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-2-carboxamidine

CAS RN

212558-21-9
Record name 1-(2H-Imidazol-2-ylidene)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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